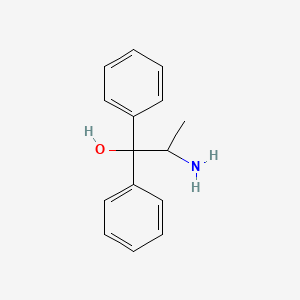

2-Amino-1,1-diphenylpropan-1-ol

Description

IUPAC Name: (2S)-2-Amino-1,1-diphenylpropan-1-ol CAS No.: 78603-91-5 Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Synonyms: 1,1-Diphenyl-L-alaninol; (S)-(-)-2-Amino-1,1-diphenyl-1-propanol .

Properties

CAS No. |

57728-35-5 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-amino-1,1-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3 |

InChI Key |

FMBMNSFOFOAIMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Synthesis Methods: The target compound is synthesized via asymmetric reduction of ketones or enzymatic resolution, though specific protocols are proprietary . Similar compounds like D(+)-2-Amino-3-phenyl-1-propanol are prepared via Grignard reactions or catalytic hydrogenation .

Thermal Stability: (S)-2-Amino-1,1-diphenylpropan-1-ol is stable below 25°C but decomposes at higher temperatures, releasing hazardous gases .

Market Availability: Priced at ~JPY 26,500/10g for D(+)-2-Amino-3-phenyl-1-propanol , while the target compound is sold by specialized suppliers like AK Scientific (USD 3900/10g) .

Preparation Methods

Chiral Borane Reagents

Chiral oxazaborolidine catalysts facilitate enantioselective reductions under mild conditions. For example, Corey’s CBS reduction utilizes ( R )-2-methyl-CBS-oxazaborolidine to achieve >90% enantiomeric excess (ee) at −78°C in tetrahydrofuran. The reaction proceeds via a six-membered transition state, where the boron atom coordinates with the ketone’s oxygen, directing hydride transfer to the Re face.

Table 1: Asymmetric Reduction Using Borane Reagents

Enzymatic Reduction

Biocatalytic approaches using alcohol dehydrogenases (ADHs) offer greener alternatives. A multienzyme cascade converts l-phenylalanine to ( R )-1-phenylethane-1,2-diol, which is subsequently aminated via ω-transaminases to yield ( S )-2-amino-1,1-diphenylpropan-1-ol with 98% purity and >99.4% ee. This one-pot system operates at 30°C in aqueous buffer, achieving 81% isolated yield.

Industrial-Scale Hydrogenation

Large-scale production relies on heterogeneous catalysis. Rhodium or ruthenium complexes supported on alumina enable high-pressure hydrogenation of 2-amino-1,1-diphenylpropan-1-one:

Catalytic Hydrogenation Conditions

-

Catalyst : 5% Rh/C (2 mol%)

-

Pressure : 50 bar H₂

-

Solvent : Ethanol/water (9:1)

Mechanistic Insight :

The reaction follows a Langmuir-Hinshelwood mechanism, where H₂ dissociates on the metal surface, and the ketone adsorbs via its carbonyl group. Enantioselectivity arises from chiral modifiers like cinchonidine, which orient the substrate for preferential hydride attack.

Resolution of Racemic Mixtures

Racemic 2-amino-1,1-diphenylpropan-1-ol can be resolved via diastereomeric salt formation:

Tartaric Acid Resolution

-

Procedure :

Table 2: Resolution Efficiency with Chiral Acids

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| ( R,R )-Tartaric acid | Ethanol | 98 | 65 |

| ( S )-Camphorsulfonic acid | Acetone | 95 | 60 |

Grignard Reaction-Based Synthesis

Aryl Grignard reagents add to α-amino ketones to construct the diphenyl backbone:

Phenylmagnesium Bromide Addition

-

Substrate : N-protected alanine derivatives (e.g., N-Cbz-L-alanine methyl ester).

-

Conditions :

-

2 equiv PhMgBr in THF at 0°C.

-

Quench with NH₄Cl, isolate via column chromatography.

-

Limitations :

Side reactions like over-addition or epimerization necessitate careful temperature control and protecting group selection.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Amino-1,1-Diphenylpropan-1-Ol Synthesis

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Asymmetric Reduction | High | Moderate | 90–99 | Moderate (solvent use) |

| Biocatalytic | Medium | High | >99 | Low (aqueous) |

| Hydrogenation | Low | High | 99 | High (H₂ pressure) |

| Resolution | Low | Low | 95–98 | Medium (waste salts) |

Emerging Techniques

Photoredox Catalysis

Recent advances utilize visible-light-driven reactions to generate radicals from α-amino ketones, enabling asymmetric coupling with phenylboronic acids. Preliminary results show 80% yield and 90% ee using Ir(ppy)₃ as a photocatalyst.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1,1-diphenylpropan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of 2-Amino-1,1-diphenylpropan-1-ol typically involves condensation reactions between benzophenone derivatives and ammonia or amine precursors under controlled conditions. Key variables include solvent polarity (e.g., ethanol or THF), temperature (room temperature to 60°C), and catalyst selection (e.g., palladium or nickel catalysts). To optimize yield, avoid incompatible materials like strong oxidizing agents, which may decompose the product or generate hazardous byproducts (e.g., carbon or nitrogen oxides) . Purification via recrystallization or column chromatography is recommended, with monitoring by TLC or HPLC for intermediate verification.

Q. How should researchers handle and store 2-Amino-1,1-diphenylpropan-1-ol to ensure stability?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid dust generation, as particulate dispersion increases inhalation risks . Lab personnel must wear PPE (gloves, goggles, lab coats) and work in a fume hood. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should be conducted to establish degradation kinetics, referencing SDS guidelines for incompatible materials like strong acids/bases .

Q. What first-aid protocols are critical for accidental exposure during experimental use?

- Methodological Answer: For inhalation, immediately move the affected individual to fresh air and administer artificial respiration if breathing is irregular. In case of skin contact, wash thoroughly with water and remove contaminated clothing. Symptomatic treatment (e.g., antihistamines for allergic reactions) should be guided by a physician, with the SDS provided for reference . Document exposure incidents to refine lab safety protocols.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Amino-1,1-diphenylpropan-1-ol in novel catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, particularly at the amino and hydroxyl groups, to predict sites for nucleophilic/electrophilic attack. Compare computed activation energies for proposed reaction pathways (e.g., hydrogenation or cross-coupling) with experimental data. Validate models using spectroscopic data (e.g., NMR chemical shifts) and correlate with observed reaction outcomes .

Q. What analytical techniques are recommended for characterizing chiral purity in enantiomeric forms of this compound?

- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection can resolve enantiomers. Use a mobile phase of hexane/isopropanol (90:10) at 1 mL/min flow rate. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD). For quantification, compare retention times and peak areas against racemic standards .

Q. How do stereochemical variations (e.g., S-configuration) impact the compound’s physicochemical and biological properties?

- Methodological Answer: The (S)-enantiomer may exhibit distinct hydrogen-bonding patterns or steric hindrance compared to the (R)-form, affecting solubility and receptor binding. Conduct comparative studies using enantiopure samples:

- Measure logP values (octanol-water partitioning) to assess hydrophobicity differences.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) to correlate stereochemistry with potency.

Refer to SDS data on stability and decomposition products to contextualize reactivity variations .

Q. What strategies mitigate discrepancies in reported toxicity data for 2-Amino-1,1-diphenylpropan-1-ol derivatives?

- Methodological Answer: Discrepancies may arise from impurities or varying test models (e.g., cell lines vs. in vivo). Implement rigorous purity assessments (HPLC, mass spectrometry) and standardize toxicity assays (e.g., OECD guidelines for acute oral toxicity). Cross-reference SDS toxicological data (Section 11) with peer-reviewed studies to identify confounding factors like residual solvents or synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.